molecular formula C25H24ClN3O5 B265670 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265670
M. Wt: 481.9 g/mol
InChI Key: KFNRMCFAYJODCA-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as CDP323 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme.

Mechanism of Action

CDP323 inhibits the activity of 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, which is an enzyme that plays a key role in the regulation of insulin signaling. By inhibiting 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, CDP323 enhances insulin sensitivity and improves glucose uptake in cells. This mechanism of action makes CDP323 a promising candidate for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
CDP323 has been shown to have a range of biochemical and physiological effects. In animal models, CDP323 has been found to improve glucose tolerance, reduce body weight gain, and improve insulin sensitivity. Additionally, CDP323 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDP323 is its high potency and selectivity for 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibition. This makes it an ideal tool for studying the role of 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one in insulin signaling and metabolic disorders. However, one limitation of CDP323 is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on CDP323. One area of interest is the development of new therapeutic applications for CDP323, particularly in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CDP323 and its mechanism of action. Finally, the synthesis and optimization of new analogs of CDP323 may lead to the development of even more potent and selective 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors.

Synthesis Methods

The synthesis of CDP323 involves a multi-step process that includes the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1-(3-aminopropyl)imidazole to form the final product. The synthesis process has been optimized to produce high yields of pure CDP323.

Scientific Research Applications

CDP323 has been studied extensively for its potential therapeutic applications. It has been found to have anti-diabetic, anti-obesity, and anti-inflammatory effects. Additionally, CDP323 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. These findings suggest that CDP323 may be a promising candidate for the development of new treatments for metabolic disorders.

properties

Product Name

4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H24ClN3O5

Molecular Weight

481.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,5-dimethoxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H24ClN3O5/c1-33-18-8-9-20(34-2)19(14-18)22-21(23(30)16-4-6-17(26)7-5-16)24(31)25(32)29(22)12-3-11-28-13-10-27-15-28/h4-10,13-15,22,30H,3,11-12H2,1-2H3/b23-21+

InChI Key

KFNRMCFAYJODCA-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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